DYRKi - 1640364-04-0

DYRKi

Catalog Number: EVT-266710
CAS Number: 1640364-04-0
Molecular Formula: C20H13F3N4O2S
Molecular Weight: 430.4052
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DYRKi is a novel nontoxic and selective DYRK1 inhibitor.
Source and Classification

DYRKi is classified under the protein kinase category, specifically as a serine/threonine kinase. It is encoded by the Dyrk1A gene located on chromosome 21 in humans. The enzyme is involved in phosphorylating serine and threonine residues in target proteins, which can alter their function and activity.

Synthesis Analysis

Methods

The synthesis of DYRKi involves recombinant DNA technology, where the Dyrk1A gene is cloned into an expression vector. This vector is then introduced into host cells (commonly bacteria or mammalian cells), where it is expressed and subsequently purified. The purification process typically involves affinity chromatography techniques that exploit the unique properties of the DYRKi protein.

Technical Details

Molecular Structure Analysis

Structure

The crystal structure of DYRKi reveals a typical kinase fold consisting of a C-lobe and an N-lobe, which together form the ATP-binding pocket. The structure also shows a unique regulatory domain that influences its activity.

Data

Structural studies indicate that DYRKi has a conserved catalytic domain with specific residues crucial for its enzymatic function. The active site contains key amino acids that facilitate ATP binding and substrate phosphorylation.

Chemical Reactions Analysis

Reactions

DYRKi catalyzes phosphorylation reactions where it transfers a phosphate group from ATP to specific serine or threonine residues on substrate proteins. This process can modulate various signaling pathways within the cell.

Technical Details

The kinetics of DYRKi can be analyzed using Michaelis-Menten kinetics to determine parameters such as VmaxV_{max} and KmK_m. These parameters provide insight into the efficiency and affinity of DYRKi for its substrates.

Mechanism of Action

Process

The mechanism of action for DYRKi involves binding to ATP and substrate proteins, followed by a conformational change that facilitates the transfer of the phosphate group. This phosphorylation event can activate or deactivate target proteins, thereby influencing cellular responses.

Data

Studies have shown that DYRKi modulates pathways involved in neuronal differentiation and survival, with implications for conditions such as Down syndrome and Alzheimer's disease.

Physical and Chemical Properties Analysis

Physical Properties

DYRKi is typically characterized by its molecular weight (approximately 50 kDa) and solubility profile, which can vary based on the expression system used. The enzyme exhibits optimal activity at physiological pH levels (around 7.4).

Chemical Properties

As a protein kinase, DYRKi requires magnesium ions for its activity due to their role in stabilizing the ATP molecule during phosphorylation reactions. Stability studies indicate that DYRKi retains activity over a range of temperatures but is sensitive to extreme conditions.

Applications: Scientific Uses

DYRKi has significant applications in biomedical research, particularly in understanding neurodevelopmental disorders and cancer biology. Its role in signaling pathways makes it a potential target for therapeutic interventions aimed at modulating these pathways.

Research continues to explore small molecule inhibitors of DYRKi as potential treatments for diseases associated with dysregulated kinase activity. Additionally, its involvement in critical cellular processes positions it as a valuable biomarker for various health conditions.

Introduction to DYRK1A: Structural and Functional Overview

Evolutionary Conservation of Dual-Specificity Tyrosine Phosphorylation-Regulated Kinases

DYRK kinases represent an evolutionarily conserved subfamily within the CMGC group of eukaryotic protein kinases, alongside CDKs, MAPKs, and GSKs [5] [7]. The family diverged early into Class I (DYRK1A, DYRK1B) and Class II (DYRK2, DYRK3, DYRK4) through metazoan gene duplication events [6] [8]. DYRK1A’s functional conservation is evidenced by:

  • Homologs across species: Drosophila melanogaster minibrain (mnb) mutants exhibit neurogenesis defects, mirroring DYRK1A’s role in mammalian brain development [1] [10]. The yeast homolog Yak1 regulates growth through ribosomal protein modulation [5] [8].
  • Autophosphorylation mechanism: All DYRKs feature a characteristic YxY motif in the activation loop. DYRK1A undergoes co-translational tyrosine autophosphorylation (Tyr321) that renders it constitutively active, independent of upstream regulators—a mechanism conserved from yeast to humans [5] [7] [8].
  • Substrate specificity: Despite dual-specificity capability, mature DYRK1A primarily phosphorylates serine/threonine residues on substrates involved in cell proliferation and differentiation [7] [8].

Table 1: Evolutionary Classification of DYRK Family Kinases

ClassMembersStructural HallmarksConserved Functions
IDYRK1A, DYRK1BNLS, PEST domain, DCAF7-binding regionCell cycle arrest, neurogenesis
IIDYRK2-4NAPA domain (Class II-specific)Splicing regulation, stress response

Structural Domains of DYRK1A: Catalytic and Regulatory Regions

DYRK1A possesses a multi-domain architecture that governs its localization, stability, and substrate recruitment:

  • Catalytic kinase domain (residues 127–485):
  • Features an N-terminal lobe with 5 β-strands and regulatory αC-helix, and a C-terminal lobe with α-helices and a CMGC-specific insert [7] [8].
  • Contains a second nuclear localization signal (NLS) and the catalytic residue Lys188 critical for ATP binding [7] [10].
  • Gatekeeper residue Phe238 governs inhibitor selectivity (e.g., harmine) [7].

  • Regulatory domains:

  • N-terminal DYRK homology box (DH-box): Stabilizes the kinase domain during folding [6] [8].
  • Nuclear localization signals (NLS): Bipartite NLS at the N-terminus and a complex NLS within the kinase domain direct nuclear import [8].
  • Histidine-rich domain (C-terminus): Targets nuclear speckles and promotes liquid-liquid phase separation with RNA Polymerase II [6] [8].
  • PEST domain: Targets DYRK1A for proteasomal degradation via SCFβTrCP ubiquitin ligase, linking kinase levels to cell cycle phases [1] [8].

  • Interaction modules:

  • WD40-repeat binding region: Binds DCAF7/WDR68, facilitating nuclear translocation and stability [2] [8]. Mutations disrupting this interaction impair craniofacial development [2].

Physiological Roles in Cellular Homeostasis and Development

DYRK1A’s dosage sensitivity enables its participation in critical cellular processes:

Cell Cycle Regulation

  • G0/G1 arrest: Phosphorylates cyclin D1, promoting its degradation and stabilizing p27Kip1 to maintain cellular quiescence [1] [9].
  • G2/M checkpoint: Modulates CDK1 activity through phosphorylation of regulatory phosphatases [1] [9].
  • DNA damage response: Interacts with repair complexes (e.g., RAD51, BRCA2) and phosphorylates p53 at Ser15 to induce cell cycle arrest in damaged neurons [1] [6].

Neuronal Development

  • Neurogenesis: Controls neural progenitor proliferation via REST phosphorylation and degradation, enabling neuronal gene expression [1] [6].
  • Neurite outgrowth: Phosphorylates microtubule-associated proteins (e.g., Tau, MAP1B) to regulate cytoskeletal dynamics during dendritogenesis [6] [10].
  • Synaptic function: Modulates NMDA receptor subunits and neurotransmitter synthesis enzymes (e.g., via phosphorylation of serine residue on APP) [6] [7].

Metabolic Homeostasis

  • Pancreatic β-cell proliferation: Inhibits nuclear translocation of NFAT transcription factors, constraining cell cycle entry. Pharmacological inhibition of DYRK1A enhances β-cell replication and insulin secretion in human islet organoids [4] [7].
  • Insulin signaling: Phosphorylates glycogen synthase at Ser640, modulating glucose storage [10].

Table 2: Key Physiological Functions of DYRK1A and Associated Substrates

Physiological ProcessDYRK1A SubstratesFunctional Outcome
Cell Cycle ControlCyclin D1, p27Kip1, p53G1 arrest, quiescence maintenance
Transcriptional RegulationREST, NFATc, GLI1Neuronal differentiation, β-cell proliferation
Cytoskeletal DynamicsTau, MAP1B, APPDendritic morphogenesis, synaptic plasticity
DNA RepairRAD51, BRCA2, H2AXDouble-strand break repair, genomic stability

Novel Insights into Functional Versatility

Recent studies reveal unexpected roles:

  • Viral pathogenesis: Binds hepatitis B virus genome to regulate viral RNA production and modulates HIV-1 replication in macrophages via a coding SNP [3] [10].
  • Phase separation: Histidine-rich domain enables condensation with transcriptional machinery, potentially organizing transcriptional hubs [8].
  • Oncogenic duality: Exhibits context-dependent roles—tumor-suppressive in glioblastoma via EGFR degradation [1], but oncogenic in colon/TNBC by maintaining quiescent cell reservoirs [9].

Properties

CAS Number

1640364-04-0

Product Name

DYRKi

IUPAC Name

2-(2,3-Dihydro-benzofuran-5-yl)-thiazole-4-carboxylic acid (5-trifluoromethyl-1H-benzoimidazol-2-yl)-amide

Molecular Formula

C20H13F3N4O2S

Molecular Weight

430.4052

InChI

InChI=1S/C20H13F3N4O2S/c21-20(22,23)12-2-3-13-14(8-12)26-19(25-13)27-17(28)15-9-30-18(24-15)11-1-4-16-10(7-11)5-6-29-16/h1-4,7-9H,5-6H2,(H2,25,26,27,28)

InChI Key

IINDNGLKYISGRR-UHFFFAOYSA-N

SMILES

O=C(C1=CSC(C2=CC=C(OCC3)C3=C2)=N1)NC4=NC5=CC(C(F)(F)F)=CC=C5N4

Solubility

Soluble in DMSO

Synonyms

DYRKi

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